molecular formula C12H22O11 B2506062 Polysucrose CAS No. 25702-74-3

Polysucrose

Cat. No. B2506062
CAS RN: 25702-74-3
M. Wt: 342.297
InChI Key: CZMRCDWAGMRECN-GWRCVIBKSA-N
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Description

Polysucrose is a synthetic polymer derived from sucrose, which is a disaccharide composed of glucose and fructose. It is known for its water solubility, biocompatibility, and resistance to enzymatic degradation. This compound can be synthesized through various chemical and enzymatic methods, resulting in polymers with different molecular weights and properties suitable for a range of applications, including biomedical devices, drug delivery systems, and as markers for intestinal permeability .

Synthesis Analysis

The enzymatic synthesis of this compound involves the use of enzymes to acylate sucrose in anhydrous conditions. For instance, the enzyme Proleather has been used to catalyze the esterification of sucrose with bis(2,2,2-trifluoroethyladipate), yielding a water-soluble, biodegradable polyester with potential applications in hygienic products and water treatment chemicals . Additionally, chemical techniques such as inverse suspension polymerization have been employed to create porous this compound microspheres, using epichlorohydrin as a crosslinker and dimethyl ether of polyethylene glycol as a porogen .

Molecular Structure Analysis

This compound can have a linear or branched structure depending on the synthesis method. The molecular structure is characterized by the presence of ester linkages at the C6 and C1' positions on the sucrose units. Fourier transform infrared spectrometry (FTIR) has been used to characterize the chemical structure of this compound and its microspheres, confirming the presence of these ester linkages . The molecular weight of this compound can vary significantly, with some synthesized polymers having molecular weights over 10 million .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including crosslinking and adsorption. Crosslinking reactions are used to create microspheres with specific properties, such as porosity and hydroxyl content, which are relevant for applications like protein adsorption . The adsorption behavior of this compound microspheres has been studied using bovine serum albumin as a model adsorbate, demonstrating the material's capacity for protein binding .

Physical and Chemical Properties Analysis

This compound exhibits a range of physical and chemical properties that make it suitable for diverse applications. It is highly water-soluble and can form hydrogels with varying degrees of swelling, influenced by pH and ionic strength . The material's porosity, fiber diameter, surface wettability, and mechanical properties can be tailored to enhance cell-scaffold interactions in tissue engineering applications . This compound's resistance to enzymatic degradation and its ability to behave as a marker of paracellular intestinal permeability have been demonstrated in studies involving Crohn's disease patients .

Scientific Research Applications

  • Tissue Engineering and Regeneration

    • Polysucrose has been investigated for its use in electrospun mats for tissue engineering, particularly in skin tissue regeneration. It exhibits excellent biocompatibility, hydrophilicity, and resistance to enzymes, making it suitable for blending with other polymers like poly-L-lactide and polydioxanone to create nanofibrous mats. These mats have shown positive interactions with cells like L929 mouse fibroblasts and HaCaT keratinocytes, indicating their potential in tissue engineering applications (Chummun, Bhaw-Luximon, & Jhurry, 2018).
  • Intestinal Permeability Studies

  • Synthesis of Sugar-based Polymers and Hydrogels

    • This compound has been utilized in the enzymatic and chemoenzymatic synthesis of sugar-based polymers and hydrogels. These materials have applications in water absorbents, food additives, and drug delivery systems. The polymers can be synthesized with sugars in the backbone or as a pendant group, and their swelling properties have been studied, highlighting their potential in various industrial applications (Chen, Martin, Neubauer, Linhardt, Dordick, & Rethwisch, 1995).
  • Adsorption and Separation Applications

    • Novel hydrogel this compound microspheres have been developed for protein adsorption. These microspheres, with high hydroxyl content, exhibit significant adsorption capacity, making them suitable for applications in biotechnology and separation processes. Their preparation and characterization highlight their utility in capturing and isolating proteins and other biomolecules (Hou, Yang, Huang, Wang, & Yao, 2006).
  • Biosensor Development

    • This compound-based materials have been explored for the development of biosensors. For instance, silicalite-modified electrodes utilizing this compound have demonstrated improved sensitivity and selectivity in biosensors for sucrose detection. This indicates the potential of this compound derivatives in enhancing the performance of biosensors, particularly in food and beverage analysis (Pyeshkova, Dudchenko, Soldatkin, Kasap, Lagarde, Kurc, & Dzyadevych, 2015).

Future Directions

The global polysucrose market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for blood cell separation and tumor cell separation applications .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMRCDWAGMRECN-GWRCVIBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear amber liquid; Odorless; [Immucor MSDS]
Record name Ficoll
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13871
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

32.0 [mmHg]
Record name Ficoll
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13871
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Q & A

Q1: What is the chemical structure of polysucrose?

A1: this compound is a complex branched polymer of sucrose. Its exact structure can vary depending on the synthesis method and conditions, making a precise molecular formula challenging to define.

Q2: What is the molecular weight range of this compound?

A2: this compound is available in a range of molecular weights, commonly denoted by a number following the name (e.g., this compound 70, this compound 400). This number represents the average molecular weight in kilodaltons (kDa). For instance, this compound 70 has an average molecular weight of approximately 70 kDa [, ].

Q3: Does the size of this compound affect its properties?

A3: Yes, the size of this compound significantly impacts its physiochemical properties, including glass transition temperature, glass former fragility, and water retention during drying. Studies have shown that these properties influence the protective abilities of this compound in various applications [].

Q4: What are the typical spectroscopic data used to characterize this compound?

A4: Researchers commonly employ Fourier Transform Infrared Spectrometry (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to characterize this compound. FTIR helps identify functional groups, while XPS provides information about elemental composition and chemical states [].

Q5: What is this compound used for?

A5: Due to its biocompatibility, this compound finds applications in diverse fields such as: * Intestinal Permeability Marker: It acts as a non-radioactive, bacteria-resistant marker to assess intestinal permeability in conditions like Crohn's disease [, , , ]. * Drug Delivery: this compound-based microspheres and hydrogels show promise as drug delivery vehicles, enabling controlled release of therapeutic agents [, , , , ]. * Tissue Engineering: Electrospun mats incorporating this compound can modulate cell-matrix interactions, supporting skin tissue regeneration []. * Cell Separation: Density gradient centrifugation using this compound effectively separates different cell types from blood and other tissues [, , , , , ]. * Stabilization of Biomolecules: this compound's ability to form protective glassy states makes it suitable for stabilizing enzymes and other biomolecules during drying [, ].

Q6: How does the preparation of this compound microspheres affect their properties?

A6: Factors like this compound concentration, crosslinker amount, surfactant concentration, reaction temperature, and time significantly influence the particle size and swelling properties of this compound microspheres [].

Q7: What are the limitations of using this compound in certain applications?

A7: Despite its advantages, this compound has limitations: * Its amorphous nature limits its use in some applications, requiring blending with other polymers like poly-L-lactide (PLLA) or polydioxanone (PDX) to improve spinnability and robustness []. * It can cause allergic reactions in susceptible animals, limiting its use in certain animal models [].

Q8: How stable is this compound under various conditions?

A8: this compound exhibits good stability under a range of conditions, including varying pH and temperature. This stability makes it suitable for applications requiring long-term storage or exposure to challenging environments [, ].

Q9: How does this compound interact with cells and tissues?

A9: Research suggests that this compound primarily interacts with cells through passive mechanisms like size exclusion and diffusion [, ]. It can be pinocytosed by cells and routed to various organelles, including mitochondria, suggesting potential for targeted drug delivery [].

Q10: Can this compound be used to deliver drugs to specific targets?

A10: Studies show that coupling drugs to this compound can facilitate their delivery to specific cellular compartments like mitochondria, enhancing their therapeutic efficacy [].

Q11: How does this compound behave as an intestinal permeability marker?

A11: When ingested, a small amount of this compound crosses the intestinal barrier through the paracellular pathway (between cells) and is excreted in urine. By measuring urinary this compound, researchers can assess intestinal permeability in various conditions [, , , ].

Q12: What are the advantages of using this compound as an intestinal permeability marker?

A12: this compound offers several advantages over traditional markers like 51Cr-EDTA: it is non-radioactive, resistant to bacterial degradation, and its larger size makes it a more sensitive probe for detecting changes in intestinal permeability [, ].

Q13: How is this compound quantified in biological samples?

A13: Micro-ELISA (enzyme-linked immunosorbent assay) is a highly sensitive technique used to quantify this compound in various biological fluids, enabling accurate assessment of intestinal permeability [, , ].

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